LOC14

Vue d'ensemble

Description

- Il se caractérise par sa capacité à perturber les liaisons disulfures au sein des protéines, affectant ainsi leur structure et leur fonction.

- This compound a suscité l'attention en raison de ses applications thérapeutiques potentielles.

LOC14: est un puissant inhibiteur de l'isomérase des disulfures de protéines (PDI), une enzyme impliquée dans le repliement des protéines et la régulation redox.

Méthodes De Préparation

Voies de synthèse : Bien que les voies de synthèse spécifiques pour LOC14 ne soient pas largement documentées, il peut être synthétisé par des méthodes de chimie organique.

Conditions de réaction : Les chercheurs ont probablement utilisé diverses réactions, telles que la condensation, la cyclisation ou les transformations de groupes fonctionnels, pour obtenir this compound.

Production industrielle : Actuellement, il n'existe aucune production industrielle à grande échelle de this compound, car il sert principalement d'outil de recherche.

Analyse Des Réactions Chimiques

Types de réactions : LOC14 peut subir des réactions d'oxydation, de réduction ou de substitution.

Réactifs et conditions courants : Des réactifs comme les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines) pourraient être impliqués.

Produits majeurs : Les produits spécifiques formés dépendent des conditions de réaction, mais ils impliquent probablement des liaisons disulfures modifiées ou des groupes fonctionnels modifiés.

Applications de la recherche scientifique

Chimie : Les chercheurs utilisent this compound pour étudier le repliement des protéines, la dynamique des liaisons disulfures et les processus redox.

Biologie : Il aide à la recherche sur les maladies de mauvais repliement des protéines, le stress du RE et les réponses cellulaires.

Médecine : Les effets neuroprotecteurs de this compound ont été explorés, et il pourrait avoir un potentiel thérapeutique dans les maladies neurodégénératives.

Industrie : Bien que this compound ne soit pas directement utilisé dans l'industrie, les connaissances tirées de la recherche sur this compound peuvent éclairer le développement de médicaments et l'ingénierie des protéines.

Mécanisme d'action

Cible : this compound inhibe la PDI, perturbant sa fonction de chaperon.

Voies : En interférant avec la formation de liaisons disulfures, this compound a un impact sur la stabilité, le repliement et le trafic des protéines.

Neuroprotection : Dans le tissu cérébral, this compound montre des promesses dans l'atténuation du stress du RE et la protection des neurones.

Applications De Recherche Scientifique

Neuroprotective Applications

LOC14 has been identified as a reversible modulator of PDI, which plays a crucial role in neurodegenerative diseases characterized by protein misfolding, such as Huntington's disease (HD). The compound's neuroprotective effects have been documented in several studies.

Case Studies and Findings

- In a study involving N171–82Q HD mice, this compound administration resulted in:

- Motor Function Improvement : Significant enhancement observed after 14 weeks of treatment.

- Brain Atrophy Reduction : MRI scans indicated less volume loss in treated mice compared to controls.

- Neuronal Protection : Preservation of dopamine- and cyclic-AMP-regulated phosphoprotein levels in the striatum .

Applications Against Viral Infections

Beyond neuroprotection, this compound has shown promise in inhibiting viral replication, particularly against influenza viruses.

Inhibition of Protein Disulfide Isomerase A3

- This compound has been demonstrated to inhibit PDIA3, a variant of PDI involved in the processing of viral proteins. This inhibition results in decreased production of influenza hemagglutinin (HA), thereby reducing viral load .

Experimental Results

- In studies with mouse tracheal epithelial cells infected with influenza:

Summary of Key Findings

The following table summarizes the key findings related to this compound's applications:

Mécanisme D'action

Target: LOC14 inhibits PDI, disrupting its chaperone function.

Pathways: By interfering with disulfide bond formation, this compound impacts protein stability, folding, and trafficking.

Neuroprotection: In brain tissue, this compound shows promise in mitigating ER stress and protecting neurons.

Comparaison Avec Des Composés Similaires

Unicité : La puissance de LOC14 en tant qu'inhibiteur de la PDI le distingue.

Composés similaires : Bien qu'il n'existe pas d'analogues directs, d'autres inhibiteurs de la PDI (par exemple, PACMA31, rutine) partagent certaines caractéristiques.

Activité Biologique

LOC14 is a small molecule that serves as a modulator of Protein Disulfide Isomerase (PDI), a critical enzyme involved in protein folding and cellular stress responses. Research has highlighted its potential therapeutic applications, particularly in neuroprotection and cancer treatment. This article delves into the biological activity of this compound, presenting key findings from various studies, including its effects on Huntington's disease (HD), influenza virus infection, and pancreatic ductal adenocarcinoma (PDAC).

This compound functions primarily by inducing the oxidation of PDI, which alters its activity and affects cellular processes. The compound binds reversibly to PDI, promoting a conformational change that inhibits its reductase activity. This modulation leads to several downstream effects, particularly in neuroprotective contexts.

Key Findings

- Neuroprotection in Huntington's Disease : this compound was shown to improve motor function and reduce brain atrophy in N171–82Q HD mice models. Chronic administration (20 mg/kg/day) preserved neuronal markers and reduced endoplasmic reticulum (ER) stress associated with mutant huntingtin protein (mHtt) .

- Inflammatory Response Modulation : In studies involving influenza virus infection, this compound significantly decreased viral burden and inflammatory responses in mouse models. It inhibited the activity of neuraminidase (NA), an enzyme critical for viral replication, thereby providing a novel approach for antiviral therapy .

- Effects on Cancer Cells : this compound demonstrated anti-apoptotic properties in neuronal cells while exhibiting different effects in cancer cells. For instance, it did not significantly induce apoptosis in myeloid cancer cells, suggesting a complex role depending on the cellular context .

Neuroprotective Effects

A comprehensive study evaluated the impact of this compound on HD models. Key outcomes included:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Motor Function Improvement | Significant decline | Significant improvement |

| Brain Atrophy Reduction | 18% volume loss | Minimal loss observed |

| DARPP32 Levels in Striatum | Decreased | Preserved |

This compound's neuroprotective mechanism was linked to its ability to suppress mHtt-induced ER stress by inhibiting the upregulation of ER stress proteins like CHOP .

Influenza Virus Studies

In experiments involving A549 lung epithelial cells:

| Treatment | Viral Burden Reduction | Cytokine Response |

|---|---|---|

| Control | High | Elevated |

| This compound Treatment | Significant reduction | Suppressed |

This compound inhibited NA activity crucial for viral replication and reduced inflammation markers such as IFNβ .

Cancer Cell Studies

In pancreatic ductal adenocarcinoma models:

| Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|

| AsPC-1 | 6.13 µM | 3.41 µM |

| BxPC-3 | 0.93 µM | 0.87 µM |

While this compound exhibited some efficacy against cancer cell proliferation, its primary role appeared to be more protective rather than directly cytotoxic .

Case Studies

- Huntington's Disease : In vivo studies demonstrated that this compound administration led to improved survival rates and reduced neurological deficits in HD mouse models.

- Influenza Virus Infection : Mice treated with this compound showed significantly lower viral loads and reduced lung inflammation compared to controls, indicating its potential as a therapeutic agent against viral infections.

- Pancreatic Cancer : Although primarily neuroprotective, this compound's modulation of PDI suggests potential applications in cancer therapy, particularly when combined with other treatments targeting proteostasis.

Propriétés

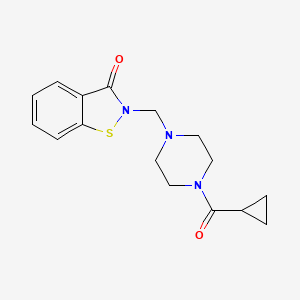

IUPAC Name |

2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBSNHLFRIVWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.